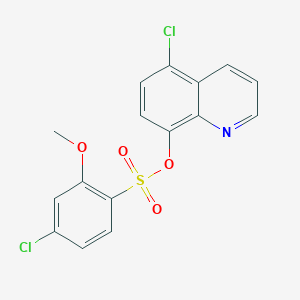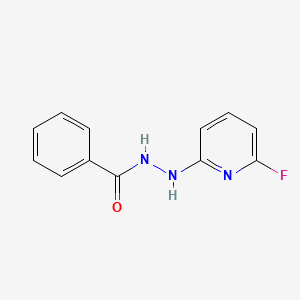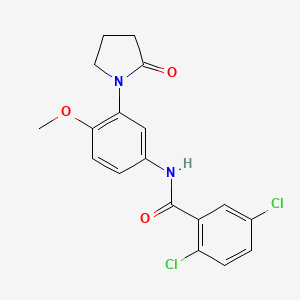![molecular formula C23H27N5O2 B2571485 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878716-38-2](/img/no-structure.png)
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first developed as a potent and selective inhibitor of protein kinase C (PKC) and has since been widely used in scientific research to investigate the role of PKC in various cellular processes.
Mechanism of Action
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 works by inhibiting the activity of PKC, which is a family of serine/threonine kinases that play a key role in regulating various cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and it phosphorylates a wide range of target proteins, including enzymes, ion channels, and transcription factors. By inhibiting PKC activity, this compound 31-8220 can modulate various cellular processes and signaling pathways.
Biochemical and Physiological Effects
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the specific PKC isoform that is targeted. Some of the effects of this compound 31-8220 include inhibition of cell proliferation, induction of apoptosis, modulation of ion channel activity, and regulation of gene expression.
Advantages and Limitations for Lab Experiments
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its potential off-target effects on other kinases and its relatively short half-life in vivo.
Future Directions
There are several future directions for research on 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 and PKC signaling. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms or subtypes of PKC. Another area of interest is the identification of novel PKC substrates and downstream signaling pathways that can be targeted for therapeutic purposes. Finally, there is a need for further investigation into the role of PKC in various diseases and the potential therapeutic applications of PKC inhibitors.
Synthesis Methods
The synthesis of 2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 involves several steps, starting with the reaction of 2,6-dimethylimidazo[1,2-b]pyridazine-3,7-dione with benzylamine to form the corresponding benzylamino derivative. This intermediate is then reacted with cyclohexylmagnesium bromide to produce the cyclohexylamino derivative, which is subsequently treated with trimethylsilyl chloride and trifluoroacetic acid to yield this compound 31-8220.
Scientific Research Applications
2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione 31-8220 has been extensively used in scientific research to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. It has also been used to study the molecular mechanisms of various diseases, such as cancer, diabetes, and cardiovascular diseases.
properties
CAS RN |
878716-38-2 |
|---|---|
Molecular Formula |
C23H27N5O2 |
Molecular Weight |
405.502 |
IUPAC Name |
2-benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H27N5O2/c1-15-16(2)28-19-20(24-22(28)27(15)18-12-8-5-9-13-18)25(3)23(30)26(21(19)29)14-17-10-6-4-7-11-17/h4,6-7,10-11,18H,5,8-9,12-14H2,1-3H3 |
InChI Key |
VSBCZLBNGSPMAR-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)
![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2571409.png)
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)
![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)


![[3-(Propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B2571416.png)

![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2571423.png)

